molecular formula C7H17NO B15322826 4-Methyl-1-(methylamino)pentan-2-ol

4-Methyl-1-(methylamino)pentan-2-ol

Cat. No.: B15322826
M. Wt: 131.22 g/mol
InChI Key: MVPSNMHWIBZWHH-UHFFFAOYSA-N
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Description

4-Methyl-1-(methylamino)pentan-2-ol is an organic compound with the molecular formula C7H16N2. It is a secondary amine and an alcohol, featuring a methyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the pentane chain

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of 4-methyl-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be synthesized through continuous flow processes, optimizing reaction conditions to achieve higher yields and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding ketone, 4-methyl-2-pentanone, using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: The compound can be reduced to form 4-methyl-2-pentanol using reducing agents such as sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles, such as halides or tosylates.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: Halides, tosylates, strong bases

Major Products Formed:

  • Oxidation: 4-methyl-2-pentanone

  • Reduction: 4-methyl-2-pentanol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyl-1-(methylamino)pentan-2-ol has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

  • Industry: The compound is used in the production of various industrial chemicals, including solvents and plasticizers.

Mechanism of Action

The mechanism by which 4-Methyl-1-(methylamino)pentan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific context of its use.

Comparison with Similar Compounds

  • 4-Methylpentedrone: A stimulant drug of the cathinone class.

Uniqueness: 4-Methyl-1-(methylamino)pentan-2-ol is unique in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its secondary amine and alcohol functionalities make it versatile in organic synthesis and industrial processes.

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Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

4-methyl-1-(methylamino)pentan-2-ol

InChI

InChI=1S/C7H17NO/c1-6(2)4-7(9)5-8-3/h6-9H,4-5H2,1-3H3

InChI Key

MVPSNMHWIBZWHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CNC)O

Origin of Product

United States

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